Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate
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Overview
Description
Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is a synthetic organic compound with the molecular formula C17H16ClFO4. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate typically involves a multi-step process. One common method includes the reaction of 3-chloro-5-ethoxy-4-hydroxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid using suitable reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation would produce a carboxylic acid .
Scientific Research Applications
Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(3-fluorobenzyl)oxy]benzoate: Similar structure but lacks the chlorine and ethoxy groups.
Methyl 5-chloro-4-ethoxy-3-fluorobenzoate: Similar but with different substitution patterns on the benzene ring.
Uniqueness
Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Biological Activity
Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is a synthetic organic compound with a complex molecular structure that suggests potential biological activities. This article synthesizes available research findings, case studies, and relevant data regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H16ClF O3
- Molecular Weight : 308.73 g/mol
- CAS Number : 231278-20-9
The compound features a chloro group, an ethoxy side chain, and a fluorobenzyl ether, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is likely mediated through interactions with various biological molecules. Similar compounds have been shown to engage in:
- Inhibition of Enzymatic Activity : Compounds with similar structures often exhibit inhibitory effects on key enzymes involved in cancer pathways.
- Receptor Modulation : The fluorobenzyl group may enhance lipophilicity, facilitating interactions with cell membranes and receptors, potentially influencing signaling pathways related to cell growth and proliferation.
Anticancer Properties
Research indicates that compounds structurally related to this compound possess significant anticancer properties. For instance:
Compound Name | Biological Activity | Reference |
---|---|---|
Methyl 3-chloro-5-fluoro-2-methoxybenzoate | Induces apoptosis in cancer cells | |
Similar benzoate derivatives | Inhibit tumor growth in vitro |
These studies suggest that the compound may interfere with cellular signaling pathways critical for cancer cell survival.
Case Studies
- Study on Enzyme Inhibition : A study demonstrated that derivatives similar to this compound inhibited protein tyrosine phosphatase (PTP1B), which is implicated in insulin signaling and diabetes management. The inhibition led to improved glucose tolerance in diabetic models, suggesting potential applications in metabolic disorders .
- Cell Proliferation Assays : In vitro assays revealed that the compound could reduce the proliferation of specific cancer cell lines by inducing cell cycle arrest at the G1 phase, thereby preventing further progression into mitosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in the chemical structure can significantly impact its interaction with biological targets:
Structural Variation | Effect on Activity |
---|---|
Presence of fluorine | Increases lipophilicity and receptor binding affinity |
Ethoxy group | Enhances solubility and bioavailability |
Properties
Molecular Formula |
C17H16ClFO4 |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
methyl 3-chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H16ClFO4/c1-3-22-15-9-12(17(20)21-2)8-14(18)16(15)23-10-11-5-4-6-13(19)7-11/h4-9H,3,10H2,1-2H3 |
InChI Key |
ZJFICRSAPJDZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OC)Cl)OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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